1,3-Dimethylpyrrolidiniumiodide
Description
1,3-Dimethylpyrrolidinium iodide (CAS: 872-44-6) is a quaternary ammonium salt with the molecular formula C₆H₁₄IN and a molecular weight of 227.09 g/mol . Structurally, it features a pyrrolidinium ring substituted with methyl groups at the 1- and 3-positions, paired with an iodide counterion.
Properties
Molecular Formula |
C6H14IN |
|---|---|
Molecular Weight |
227.09 g/mol |
IUPAC Name |
1,3-dimethylpyrrolidin-1-ium;iodide |
InChI |
InChI=1S/C6H13N.HI/c1-6-3-4-7(2)5-6;/h6H,3-5H2,1-2H3;1H |
InChI Key |
CMDQXLJVUYHQLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC[NH+](C1)C.[I-] |
Origin of Product |
United States |
Preparation Methods
1,3-Dimethylpyrrolidiniumiodide can be synthesized through several methods. One common synthetic route involves the reaction of pyrrolidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or acetone, and the product is isolated through crystallization or precipitation .
Industrial production methods often involve the use of microwave irradiation to enhance the reaction rate and yield. This method involves the reaction of pyrrolidine with an α,ω-dibromoalkane in the presence of potassium carbonate, followed by anion exchange with lithium bis(trifluoromethanesulfonyl)imide .
Chemical Reactions Analysis
1,3-Dimethylpyrrolidiniumiodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxide derivatives or reduction to form secondary amines.
Addition Reactions: It can react with electrophiles to form addition products.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Dimethylpyrrolidiniumiodide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is used in the study of ion channels and neurotransmitter receptors due to its ability to interact with biological membranes.
Mechanism of Action
The mechanism of action of 1,3-Dimethylpyrrolidiniumiodide involves its interaction with biological membranes and ion channels. The compound can modulate the activity of ion channels by altering the membrane potential and ion flux. It can also interact with neurotransmitter receptors, affecting their function and signaling pathways .
Comparison with Similar Compounds
The following analysis compares 1,3-Dimethylpyrrolidinium iodide with structurally or functionally related iodide-containing compounds: dimethylsulphonium iodide , methyl iodide (CH₃I) , and potassium iodide (KI) .
Structural and Physical Properties
Key Observations :
- Thermal Stability : KI exhibits the highest melting point (686°C), reflecting its strong ionic lattice, while methyl iodide is volatile due to weak van der Waals forces .
- Solubility : KI is highly water-soluble, whereas methyl iodide’s low polarity limits its solubility in aqueous systems . Data for 1,3-Dimethylpyrrolidinium iodide is lacking, but ionic liquids generally exhibit moderate solubility in polar solvents.
Functional Contrast :
- Methyl iodide and dimethylsulphonium iodide serve niche roles in agriculture and antimicrobials, respectively, while KI has broad medical utility. The pyrrolidinium derivative’s applications remain underexplored in the provided evidence.
Toxicity and Environmental Impact
Critical Notes:
- Methyl iodide’s environmental impact contrasts sharply with KI’s benign profile.
- The pyrrolidinium compound’s toxicity data is absent, necessitating further study for safe application.
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